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Introduction
Collagen, the most abundant protein in mammals, is fundamental to the structural integrity of

the extracellular matrix (ECM) in virtually all tissues.[1][2] The biosynthesis of functional

collagen fibrils is a complex, multi-step process involving numerous post-translational

modifications (PTMs) to the precursor molecule, procollagen.[2][3][4] These modifications are

catalyzed by a specific cohort of enzymes that ensure the proper folding, stability, secretion,

and assembly of collagen molecules.[4][5][6] Deficiencies or dysregulation in these enzymes

lead to a variety of debilitating connective tissue disorders, including Ehlers-Danlos syndrome,

osteogenesis imperfecta, and various fibrotic diseases, highlighting their critical role in health

and disease.[7][8][9][10][11] This technical guide provides a comprehensive overview of the

core procollagen-modifying enzymes, with a focus on their discovery, function, and the

experimental methodologies used for their characterization.

Core Procollagen Modification Pathway
The journey from a newly synthesized procollagen alpha-chain to a mature, cross-linked

collagen fibril is orchestrated by several enzyme families acting in a sequential manner,

primarily within the endoplasmic reticulum (ER) and the extracellular space.
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Caption: Overview of the major enzymatic steps in the procollagen biosynthetic pathway.

Procollagen Peptidases: The Processing Enzymes
For fibrillar collagens to self-assemble into functional fibrils, their N- and C-terminal propeptides

must be proteolytically removed.[12][13] This processing is carried out by two distinct classes

of metalloproteinases.

Procollagen N-Proteinases (PNPs)
The cleavage of N-propeptides is primarily performed by members of the ADAMTS (A

Disintegrin and Metalloproteinase with Thrombospondin Motifs) family.[12][13]

ADAMTS-2, ADAMTS-3, and ADAMTS-14: These are the key enzymes responsible for

processing the N-propeptides of fibrillar procollagens.[12][13] ADAMTS-2 is the principal N-

proteinase for procollagens I and III, and its deficiency, which results in the retention of the

N-propeptide, causes the dermatosparaxis type of Ehlers-Danlos Syndrome (dEDS).[8][9]

ADAMTS-3 is mainly expressed in cartilage and processes type II procollagen, while

ADAMTS-14 also displays procollagen N-endopeptidase activity.[8][12]

Procollagen C-Proteinases (PCPs) and their Enhancers
The C-propeptides are cleaved by metalloproteinases of the bone morphogenetic protein 1

(BMP-1)/tolloid-like family.[7][14][15]
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BMP-1/Tolloid-like Proteinases: These enzymes were discovered to be identical to the

previously characterized procollagen C-proteinase.[15] They are essential for processing

fibrillar procollagens I, II, and III.[14]

Procollagen C-Proteinase Enhancers (PCPE-1, PCPE-2): These are extracellular

glycoproteins that are not proteases themselves but can enhance the activity of PCPs by

approximately 10-fold in vitro.[16][17] PCPE-1 achieves this by binding to the procollagen
C-propeptide trimer and unwinding the stalk region, making a single chain more accessible

for cleavage by BMP-1.[18]
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Enzyme /
Enhancer

Family
Primary
Substrates

Function
Associated
Pathology

ADAMTS-2

ADAMTS

Metalloproteinas

e

Procollagen Type

I, III[7][9]

N-propeptide

cleavage

Ehlers-Danlos

Syndrome,

Dermatosparaxis

Type (dEDS)[8]

[9]

ADAMTS-3

ADAMTS

Metalloproteinas

e

Procollagen Type

II[8]

N-propeptide

cleavage

(Roles in

development)

ADAMTS-14

ADAMTS

Metalloproteinas

e

Procollagen Type

I, II, III[12]

N-propeptide

cleavage

(Low in vitro

activity)[12]

BMP-1

Tolloid

Metalloproteinas

e

Procollagen Type

I, II, III[7][14]

C-propeptide

cleavage

(Essential for

development)

PCPE-1

CUB/NTR

domain

glycoprotein

Procollagen Type

I, II, III

Enhances C-

proteinase

activity[16][17]

Altered bone

strength and

ECM integrity[17]

PCPE-2

CUB/NTR

domain

glycoprotein

Procollagen Type

I, II, III

Enhances C-

proteinase

activity[17]

(Potential role in

cartilage)[17]

Table 1:

Summary of

Procollagen

Peptidases and

Enhancers.

Intracellular Modifying Enzymes
Within the lumen of the endoplasmic reticulum, procollagen chains undergo critical

hydroxylation and glycosylation events that are essential for the stability of the triple helix and

for subsequent extracellular cross-linking.[3][6]
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Prolyl Hydroxylases (P4Hs and P3Hs)
These enzymes catalyze the hydroxylation of proline residues, a modification critical for the

thermal stability of the collagen triple helix.[19][20] They belong to the 2-oxoglutarate and iron-

dependent dioxygenase family and require O₂, Fe²⁺, 2-oxoglutarate, and ascorbate (Vitamin C)

as co-factors.[3][20][21]

Collagen Prolyl 4-Hydroxylases (C-P4Hs): These enzymes hydroxylate proline residues in

the Y-position of the Gly-X-Y triplet.[6] In vertebrates, three C-P4H isoenzymes exist as α₂β₂

tetramers, differing in their catalytic α subunit.[20]

Prolyl 3-Hydroxylases (P3Hs): This family of enzymes hydroxylates specific proline residues

in the X-position. P3H1, also known as LEPRE1, forms a complex with CRTAP and

Cyclophilin B (CyPB) to hydroxylate Pro986 of the α1(I) chain.[11][22] Deficiency in any

component of this complex leads to recessive forms of osteogenesis imperfecta.[11]

Lysyl Hydroxylases (LHs)
LHs catalyze the hydroxylation of specific lysine residues in the Y-position of Gly-X-Y

sequences.[23] The resulting hydroxylysine residues serve as attachment sites for

carbohydrates and are essential for the formation of stable, covalent cross-links.[10][23] Three

isoforms are known in humans (LH1-3), encoded by the PLOD1-3 genes.[10]

LH1 (PLOD1): Primarily hydroxylates lysyl residues within the main triple helical domain.

Mutations cause kyphoscoliotic Ehlers-Danlos syndrome (kEDS, formerly EDS VI).[10]

LH2 (PLOD2): An alternatively spliced form, LH2b, specifically hydroxylates lysyl residues in

the N- and C-terminal telopeptides, which is critical for cross-link formation.[10] Mutations

are associated with Bruck syndrome.[10]

LH3 (PLOD3): This is a multifunctional enzyme with both lysyl hydroxylase and collagen

glycosyltransferase (galactosyl- and glucosyltransferase) activities.[10][24]

Collagen Glycosyltransferases
Following hydroxylation, specific hydroxylysine residues are glycosylated, a process that

influences fibril assembly.[1][24]
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Collagen Galactosyltransferases (COLGALT1, COLGALT2): These enzymes catalyze the

first step, adding a galactose moiety to hydroxylysine to form galactosyl-hydroxylysine.[1][25]

Collagen Glucosyltransferase (LH3/PLOD3): LH3 catalyzes the subsequent addition of a

glucose molecule to form glucosyl-galactosyl-hydroxylysine.[1][24] Recent studies have also

uncovered glucosyltransferase activity in LH1 and LH2b isoforms.[24][26]
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Enzyme Family Substrate Function
Associated
Pathology

C-P4H (I, II, III) Dioxygenase
Proline in Gly-X-

Pro

Forms 4-

hydroxyproline,

stabilizes triple

helix[20]

Scurvy (cofactor

deficiency),

Fibrosis[3][20]

P3H1 (LEPRE1) Dioxygenase
Proline in Gly-

Pro-4Hyp

Forms 3-

hydroxyproline,

role in fibril

assembly[22][27]

Recessive

Osteogenesis

Imperfecta[11]

LH1 (PLOD1) Dioxygenase
Lysine in Gly-X-

Lys (helix)

Forms

hydroxylysine for

cross-

linking/glycosylati

on[10]

Ehlers-Danlos

Syndrome,

Kyphoscoliotic

type (kEDS)[10]

LH2 (PLOD2) Dioxygenase
Lysine in Gly-X-

Lys (telopeptide)

Forms

hydroxylysine for

cross-linking[10]

Bruck

Syndrome[10]

LH3 (PLOD3)

Dioxygenase /

Glycosyltransfera

se

Lysine,

Galactosyl-Hyl

Hydroxylation

and

Glycosylation[10]

[24]

Connective

tissue

disorders[26]

COLGALT1/2
Glycosyltransfera

se
Hydroxylysine

Adds galactose

to

hydroxylysine[1]

[25]

Connective

tissue disorders

Table 2:

Summary of

Intracellular

Procollagen-

Modifying

Enzymes.
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Extracellular Cross-linking Enzymes
The final step in conferring tensile strength to collagen fibrils is the formation of covalent

intermolecular cross-links.

Lysyl Oxidase (LOX) Family: This family consists of five copper-dependent enzymes (LOX

and LOXL1-4) that catalyze the oxidative deamination of lysine and hydroxylysine residues

in the telopeptides.[28] This reaction forms reactive aldehydes (allysine and hydroxyallysine),

which then spontaneously react with other lysine or hydroxylysine residues to form stable

covalent cross-links that mature over time.[3][28]

Experimental Protocols for Enzyme Discovery and
Characterization
The identification and functional characterization of novel procollagen-modifying enzymes

typically follow a multi-step workflow, integrating biochemical, molecular, and genetic

approaches.
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Caption: A typical workflow for the discovery and validation of a novel procollagen-modifying

enzyme.

Detailed Methodologies
1. Cloning and Recombinant Expression:

Objective: To produce a pure, active form of the candidate enzyme for biochemical assays.

Protocol:
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The cDNA encoding the putative enzyme is identified and cloned from a suitable source

(e.g., human fibroblast cDNA library).

The cDNA is subcloned into an appropriate expression vector (e.g., pcDNA for mammalian

cells, pFastBac for baculovirus-insect cell systems) often with an affinity tag (e.g., His6,

FLAG) for purification.

The vector is transfected/transduced into the host cells (e.g., HEK293, Sf9 insect cells).

The recombinant protein is expressed and purified from the cell lysate or conditioned

medium using affinity chromatography, followed by other chromatographic steps like ion

exchange or size exclusion for higher purity.

2. In Vitro Enzyme Activity Assays:

Objective: To determine if the recombinant protein can modify a procollagen substrate.

Protocol for a Peptidase (e.g., ADAMTS-2):

Procollagen (e.g., Type I) is purified from the medium of cultured fibroblasts or produced

recombinantly.

The purified recombinant enzyme is incubated with the procollagen substrate in a

suitable reaction buffer at 37°C for various time points. For hydroxylases and other

dioxygenases, cofactors (Fe²⁺, 2-oxoglutarate, ascorbate) must be included.

The reaction is stopped by adding a chelating agent like EDTA (for metalloproteinases) or

by boiling in SDS-PAGE sample buffer.

Reaction products are analyzed by SDS-PAGE followed by Coomassie staining or

Western blotting using antibodies specific to the procollagen α-chains or the propeptides.

A successful cleavage is indicated by the appearance of smaller bands corresponding to

the processed pNα or pCα chains and mature α-chains.[7]

3. Mass Spectrometry for Modification Site Identification:

Objective: To precisely identify the amino acid residues modified by the enzyme.
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Protocol:

The procollagen substrate is treated with the enzyme as described above.

The reaction mixture is resolved by SDS-PAGE, and the band corresponding to the

modified collagen chain is excised.

The protein is subjected to in-gel digestion with a protease of known specificity (e.g.,

trypsin, chymotrypsin).

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

The MS/MS spectra are searched against a protein database to identify peptides. A mass

shift corresponding to the modification (e.g., +16 Da for hydroxylation, +162 Da for hexose

addition) on a specific residue confirms the site and nature of the modification.

4. In Vivo Validation using Animal Models:

Objective: To confirm the physiological role of the enzyme in a living organism.

Protocol (Gene Knockout):

A mouse model with a null allele for the candidate enzyme's gene is generated using

CRISPR/Cas9 or homologous recombination in embryonic stem cells.[17]

The resulting knockout mice are analyzed for developmental or adult phenotypes. This

includes examination of skin fragility, bone density and strength, wound healing, and other

connective tissue properties.[11][17]

Tissues (e.g., skin, tendon, bone) are harvested from wild-type and knockout animals.

Collagen is extracted from these tissues and analyzed biochemically. For a peptidase, this

involves Western blotting to detect unprocessed procollagen. For a hydroxylase or

glycosyltransferase, it involves amino acid analysis or mass spectrometry to quantify the

level of modification.[11][29]
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Conclusion and Future Directions
The discovery and characterization of procollagen-modifying enzymes have been pivotal in

understanding collagen biology and the pathology of numerous genetic and acquired diseases.

While the core enzymatic machinery is well-established, research continues to uncover new

layers of complexity. Recent studies have expanded the substrate repertoire of known enzymes

like ADAMTS2 beyond procollagen, suggesting roles in angiogenesis and neurodevelopment.

[8][9] Furthermore, the identification of glucosyltransferase activity in LH1 and LH2b challenges

the long-held belief that LH3 is the sole enzyme for this function.[24][26]

Future research will likely focus on:

Identifying novel, minor modifying enzymes and understanding their specific roles in different

tissue contexts.

Elucidating the regulatory networks that control the expression and activity of these enzymes

during development, disease, and aging.

Developing specific inhibitors or activators of these enzymes as therapeutic agents for

treating fibrosis, cancer, and genetic disorders. For example, inhibitors of prolyl 4-

hydroxylase are being explored to reduce excessive collagen deposition in fibrotic diseases.

[20][30]

The continued exploration of this enzymatic world is crucial for developing novel diagnostics

and targeted therapies for a wide range of human diseases rooted in the biology of our most

abundant protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Glycosylation Modulates the Structure and Functions of Collagen: A Review - PubMed
[pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/product/b1174764?utm_src=pdf-body
https://www.benchchem.com/product/b1174764?utm_src=pdf-body
https://www.researchgate.net/publication/391718947_ADAMTS2_More_than_a_procollagen_N-proteinase
https://pmc.ncbi.nlm.nih.gov/articles/PMC12362006/
https://www.mdpi.com/1420-3049/29/7/1417
https://pmc.ncbi.nlm.nih.gov/articles/PMC12279948/
https://www.tandfonline.com/doi/full/10.1080/07853890801986594
https://pubmed.ncbi.nlm.nih.gov/8589346/
https://www.benchchem.com/product/b1174764?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/38611696/
https://pubmed.ncbi.nlm.nih.gov/38611696/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Post-translational modifications of collagen and its related diseases in metabolic pathways
- PMC [pmc.ncbi.nlm.nih.gov]

3. Collagen - Wikipedia [en.wikipedia.org]

4. Collagen hydroxylysine glycosylation: non-conventional substrates for atypical
glycosyltransferase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Prolyl 4-hydroxylase is an essential procollagen-modifying enzyme required for
exoskeleton formation and the maintenance of body shape in the nematode Caenorhabditis
elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. portlandpress.com [portlandpress.com]

8. researchgate.net [researchgate.net]

9. ADAMTS2: More than a procollagen N-proteinase - PMC [pmc.ncbi.nlm.nih.gov]

10. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]

11. Abnormal Type I Collagen Post-translational Modification and Crosslinking in a
Cyclophilin B KO Mouse Model of Recessive Osteogenesis Imperfecta - PMC
[pmc.ncbi.nlm.nih.gov]

12. orbi.uliege.be [orbi.uliege.be]

13. The procollagen N-proteinases ADAMTS2, 3 and 14 in pathophysiology - PubMed
[pubmed.ncbi.nlm.nih.gov]

14. Procollagen N-proteinase and procollagen C-proteinase. Two unusual
metalloproteinases that are essential for procollagen processing probably have important
roles in development and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

15. The C-proteinase that processes procollagens to fibrillar collagens is identical to the
protein previously identified as bone morphogenic protein-1. | Semantic Scholar
[semanticscholar.org]

16. Procollagen C-proteinase enhancer-1 (PCPE-1), a potential biomarker and therapeutic
target for fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

17. Procollagen C-Proteinase Enhancers: In vivo Roles - Daniel Greenspan [grantome.com]

18. Unraveling the Mechanism of Procollagen C-Proteinase Enhancer - PubMed
[pubmed.ncbi.nlm.nih.gov]

19. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

20. tandfonline.com [tandfonline.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12138068/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12138068/
https://en.wikipedia.org/wiki/Collagen
https://pubmed.ncbi.nlm.nih.gov/33704379/
https://pubmed.ncbi.nlm.nih.gov/33704379/
https://pubmed.ncbi.nlm.nih.gov/10805750/
https://pubmed.ncbi.nlm.nih.gov/10805750/
https://pubmed.ncbi.nlm.nih.gov/10805750/
https://www.researchgate.net/publication/226014013_Intracellular_Post-Translational_Modifications_of_Collagens
https://portlandpress.com/biochemj/article/398/3/515/42417/TIMP-3-inhibits-the-procollagen-N-proteinase
https://www.researchgate.net/publication/391718947_ADAMTS2_More_than_a_procollagen_N-proteinase
https://pmc.ncbi.nlm.nih.gov/articles/PMC12362006/
https://en.wikipedia.org/wiki/Lysyl_hydroxylase
https://pmc.ncbi.nlm.nih.gov/articles/PMC4072593/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4072593/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4072593/
https://orbi.uliege.be/bitstream/2268/194158/1/Bekhouche2015Revue%20Matrix%20Biol.pdf
https://pubmed.ncbi.nlm.nih.gov/25863161/
https://pubmed.ncbi.nlm.nih.gov/25863161/
https://pubmed.ncbi.nlm.nih.gov/9524360/
https://pubmed.ncbi.nlm.nih.gov/9524360/
https://pubmed.ncbi.nlm.nih.gov/9524360/
https://www.semanticscholar.org/paper/The-C-proteinase-that-processes-procollagens-to-is-Li-Sieron/85a4d784b0072959b361047ad5caccf805aa5b7c
https://www.semanticscholar.org/paper/The-C-proteinase-that-processes-procollagens-to-is-Li-Sieron/85a4d784b0072959b361047ad5caccf805aa5b7c
https://www.semanticscholar.org/paper/The-C-proteinase-that-processes-procollagens-to-is-Li-Sieron/85a4d784b0072959b361047ad5caccf805aa5b7c
https://pmc.ncbi.nlm.nih.gov/articles/PMC8377038/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8377038/
https://grantome.com/grant/NIH/R01-AR053815-12
https://pubmed.ncbi.nlm.nih.gov/30282017/
https://pubmed.ncbi.nlm.nih.gov/30282017/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2841224/
https://www.tandfonline.com/doi/full/10.1080/07853890801986594
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


21. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC
[pmc.ncbi.nlm.nih.gov]

22. Prolyl 3-hydroxylase 1, enzyme characterization and identification of a novel family of
enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

23. oulurepo.oulu.fi [oulurepo.oulu.fi]

24. mdpi.com [mdpi.com]

25. Core Glycosylation of Collagen Is Initiated by Two β(1-O)Galactosyltransferases - PMC
[pmc.ncbi.nlm.nih.gov]

26. Structural basis of collagen glucosyltransferase function and its serendipitous role in
kojibiose synthesis - PMC [pmc.ncbi.nlm.nih.gov]

27. Posttranslational Modifications in Type I Collagen from Different Tissues Extracted from
Wild Type and Prolyl 3-Hydroxylase 1 Null Mice - PMC [pmc.ncbi.nlm.nih.gov]

28. Enzymatic and non-enzymatic functions of the lysyl oxidase family in bone - PMC
[pmc.ncbi.nlm.nih.gov]

29. Prolyl 4-Hydroxylase Is an Essential Procollagen-Modifying Enzyme Required for
Exoskeleton Formation and the Maintenance of Body Shape in the Nematode
Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

30. New prolyl 4-hydroxylase inhibitor reduces procollagen gene expression and enzyme-
altered lesions in rat liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [discovery of novel procollagen-modifying enzymes].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1174764#discovery-of-novel-procollagen-modifying-
enzymes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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